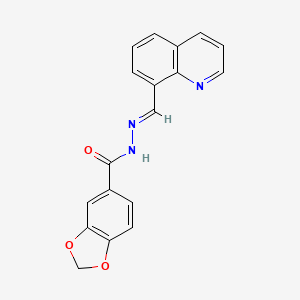

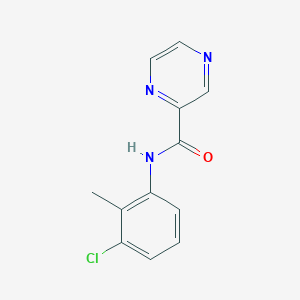

![molecular formula C16H20N6OS B5536736 2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines and related compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their potential as antitubercular, antimycobacterial, and antiviral agents, among other uses. The synthesis of these compounds typically involves multi-step reactions that allow for the introduction of various substituents, aiming to optimize their biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of aminopyridines with appropriate precursors, followed by further functionalization to introduce various side chains and substituents. For example, compounds with significant antitubercular activity were synthesized by reacting monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and subsequent reactions with substituted amines (Jadhav et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by spectroscopic methods such as FTIR, NMR, and sometimes X-ray crystallography, reveals the arrangement of atoms and the presence of various functional groups that are crucial for their biological activity. For example, the crystal structure and DFT study of a related compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, confirmed the molecular arrangement and provided insights into its physicochemical properties (Qin et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

A notable application of related compounds is in the development of antituberculosis agents. For instance, Jadhav et al. (2016) synthesized a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their in vitro antimycobacterial activity. The study found that compounds in this series demonstrated moderate to good antituberculosis activity, with specific derivatives showing significant efficacy against Mycobacterium tuberculosis (H37 RV strain) with minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL Jadhav et al., 2016.

Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with a variety of linkers based on a previously discovered compound in their lab, IMB-1402. The study highlighted compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, suggesting the potential of these derivatives in developing new antimycobacterial therapies Lv et al., 2017.

Antiulcer Agents

Another application involves the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position and evaluated them for their antisecretory and cytoprotective properties against ulcers. Although none demonstrated significant antisecretory activity, several compounds showed promising cytoprotective properties in experimental models, indicating potential therapeutic applications in treating ulcers Starrett et al., 1989.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-4-22-14-12(21-16(22)17)7-11(8-19-14)15(23)18-6-5-13-20-9(2)10(3)24-13/h7-8H,4-6H2,1-3H3,(H2,17,21)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDWLNYSTGROEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)NCCC3=NC(=C(S3)C)C)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

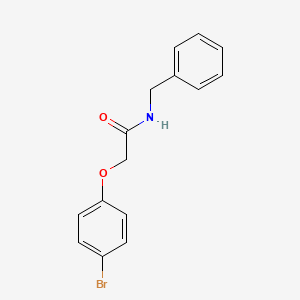

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

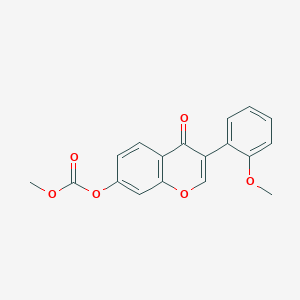

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

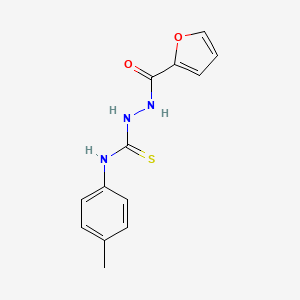

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)